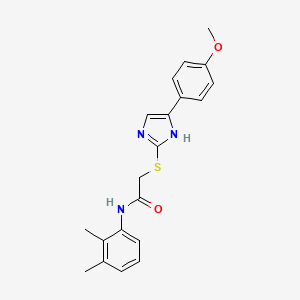

4-(pyrrolidin-1-ylsulfonyl)-N-(4-sulfamoylphenyl)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

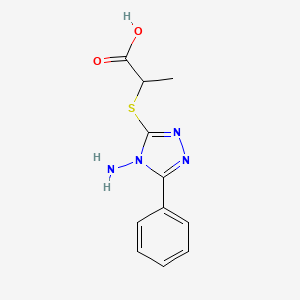

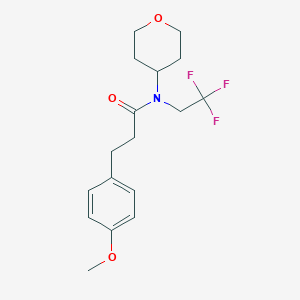

4-(pyrrolidin-1-ylsulfonyl)-N-(4-sulfamoylphenyl)benzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields of research. This compound is also known as PSB-0739 and is a small molecule inhibitor of the protein-protein interaction between the transcription factor HIF-1α and the coactivator p300/CBP.

Applications De Recherche Scientifique

Synthesis and Characterization

4-methyl-N-(p-methylphenylsulphonyl)-N-(pyridin-2-yl)benzene sulphonamide is a closely related sulphonamide derivative, showcasing the integration of critical moieties such as the pyridine nucleus, benzene core, and sulphonamide. Research focuses on its synthesis through ditosylation of 2-aminopyridine, followed by complexation with Zinc (II) and Copper (II) ions. Structural elucidations via UV–Vis, FTIR, 1HNMR, 13CNMR, ESI-MS, and Micro-analysis reveal non-electrolyte nature and significant shifts in absorption bands upon complexation, hinting at its potential enhancement of biological and catalytic applications in pharmaceutical and chemical industries (Orie, Ike, & Nzeneri, 2021).

Molecular Conformation Studies

The solvated 1-(4-methoxybenzenesulfonyl)-5-oxo-pyrrolidine-2-carboxamide, another closely related compound, was synthesized and evaluated as a potential antineoplastic agent. X-ray analysis and AM1 molecular orbital methods were employed to study its crystal structure and molecular conformation. The research revealed an essentially planar methoxyphenyl ring linked to a 2-carboxamide substituted oxo-pyrrolidine moiety, indicating a detailed conformational behavior significant for the development of antineoplastic agents (Banerjee et al., 2002).

Antibacterial Activity

Investigations into the antibacterial activity of sulfonamide derivatives, including those with structural similarities to 4-(pyrrolidin-1-ylsulfonyl)-N-(4-sulfamoylphenyl)benzamide, have been conducted. A series of synthesized α-tolylsulfonamide and their substituted derivatives showed significant antibacterial activity against key organisms such as Staphylococcus aureus and Escherichia coli. This study underscores the potential of sulfonamide scaffolds in the development of new antibacterial agents (Ajani et al., 2012).

Anticancer and Antitumor Activities

Novel sulfones, including derivatives of benzenesulfonamide with structures resembling 4-(pyrrolidin-1-ylsulfonyl)-N-(4-sulfamoylphenyl)benzamide, have been synthesized and evaluated for their anticancer activity. These compounds, featuring hydrazides, hydrazonoyl cyanide, and various heterocyclic moieties, were tested against breast cancer cell lines, showcasing notable anticancer potential. This research highlights the importance of structural diversity in the development of effective anticancer agents (Bashandy et al., 2011).

Propriétés

IUPAC Name |

4-pyrrolidin-1-ylsulfonyl-N-(4-sulfamoylphenyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19N3O5S2/c18-26(22,23)15-9-5-14(6-10-15)19-17(21)13-3-7-16(8-4-13)27(24,25)20-11-1-2-12-20/h3-10H,1-2,11-12H2,(H,19,21)(H2,18,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRWQLIDELMZDTM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC=C(C=C3)S(=O)(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19N3O5S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

409.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(pyrrolidin-1-ylsulfonyl)-N-(4-sulfamoylphenyl)benzamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-[1-(Hydroxyimino)ethyl]-4-methyl-1,3-thiazol-2-amine](/img/structure/B2987311.png)

![Ethyl 3-(4-methoxyphenyl)-5-[(4-nitrobenzoyl)amino]-4-oxothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2987316.png)

![6-[2-(4-Chlorophenyl)-2-oxoethyl]-2,4,7,8-tetramethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2987318.png)

![2-[6-Oxo-3-(2,4,5-trimethylphenyl)pyridazin-1-yl]acetamide](/img/structure/B2987319.png)

![(Z)-5-((1H-benzo[d]imidazol-2-yl)methylene)-3-morpholino-2-thioxothiazolidin-4-one](/img/structure/B2987320.png)